BenchChemオンラインストアへようこそ!

2-(difluoromethyl)-2,3-dihydro-1H-inden-2-aminehydrochloride

Hydrogen-Bond Donor Lipophilicity Bioisostere

2-(Difluoromethyl)-2,3-dihydro-1H-inden-2-amine hydrochloride (CAS 2792201-30-8) is a conformationally rigid, gem-difluorinated analog within the 2-aminoindane class. Its core structure is a bicyclic indane, which serves as a cyclic analog of amphetamine, constraining the ethylamine side chain into a locked conformation.

Molecular Formula C10H12ClF2N
Molecular Weight 219.66 g/mol
Cat. No. B13588648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(difluoromethyl)-2,3-dihydro-1H-inden-2-aminehydrochloride
Molecular FormulaC10H12ClF2N
Molecular Weight219.66 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2CC1(C(F)F)N.Cl
InChIInChI=1S/C10H11F2N.ClH/c11-9(12)10(13)5-7-3-1-2-4-8(7)6-10;/h1-4,9H,5-6,13H2;1H
InChIKeyXHHHCGYXXFTFAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Difluoromethyl)-2,3-dihydro-1H-inden-2-amine Hydrochloride: A Gem-Difluorinated 2-Aminoindane Scaffold for CNS Target and Physicochemical Optimization


2-(Difluoromethyl)-2,3-dihydro-1H-inden-2-amine hydrochloride (CAS 2792201-30-8) is a conformationally rigid, gem-difluorinated analog within the 2-aminoindane class . Its core structure is a bicyclic indane, which serves as a cyclic analog of amphetamine, constraining the ethylamine side chain into a locked conformation [1]. The defining feature is the substitution of the 2-position with a difluoromethyl (–CF₂H) group directly attached to the same carbon as the primary amine. This creates a geminal amino-difluoromethyl arrangement on the cyclopentane ring, distinguishing it from unsubstituted 2-aminoindane (2-AI) and other ring-substituted analogs .

Why Generic 2-Aminoindane Substitution Fails: Pharmacodynamic and Physicochemical Divergence Driven by the –CF₂H Group


Substituting 2-aminoindane (2-AI) or its 5-substituted analogs with 2-(difluoromethyl)-2,3-dihydro-1H-inden-2-amine introduces a fundamental change in both pharmacodynamic target profile and key physicochemical properties, rendering the compounds non-interchangeable [1]. While 2-AI acts primarily as a selective norepinephrine and dopamine releasing agent with EC₅₀ values of 86 nM and 439 nM, respectively, it is essentially inactive as a serotonin releaser (EC₅₀ >10,000 nM) [2]. The introduction of a –CF₂H group at the 2-position is predicted to dramatically alter the molecule's hydrogen-bonding capacity and lipophilicity, as the difluoromethyl group is a well-established lipophilic hydrogen bond donor and bioisostere for hydroxyl, thiol, or amine groups [3]. This can redirect molecular recognition toward entirely different enzymatic targets, such as human dihydroorotate dehydrogenase (hDHODH), where structurally distinct 2-aminoindane-derived scaffolds have demonstrated potent inhibitory activity (IC₅₀ values in the nanomolar range) [4]. Consequently, a simple potency comparison between 2-AI and its 2-CF₂H analog is scientifically misleading, as they are optimized for different biological target space and physical properties.

Quantitative Differentiation Evidence for 2-(Difluoromethyl)-2,3-dihydro-1H-inden-2-amine Hydrochloride


Hydrogen-Bond Donor Capacity: Difluoromethyl vs. Trifluoromethyl vs. Methyl Substituents

The –CF₂H group at the 2-position confers a hydrogen-bond donor (HBD) capacity absent in –CH₃ (2-amino-2-methylindane) and –CF₃ (5-trifluoromethyl-2-aminoindane, TAI) analogs. Experimental measurement of HBD acidity (α₂^H) shows that the difluoromethyl group acts as a hydrogen bond donor on a scale similar to aniline and amine groups, whereas the –CF₃ group is not a hydrogen bond donor and the –CH₃ group is neither a donor nor a significant acceptor under physiological conditions [1]. This property is quantitatively characterized by Abraham's H-bond acidity parameter, where the –CF₂H group exhibits measurable H-bond donation, classing it as a 'lipophilic hydrogen bond donor' [1].

Hydrogen-Bond Donor Lipophilicity Bioisostere Physicochemical Property

Monoamine Transporter Selectivity Profile: Inferred Shift from Dopamine/Norepinephrine to Alternative Targets

The unsubstituted parent compound, 2-AI, acts as a selective norepinephrine (NET) and dopamine (DAT) releasing agent, with EC₅₀ values of 86 nM (NET) and 439 nM (DAT), but is essentially inactive at the serotonin transporter (SERT, EC₅₀ >10,000 nM) [1]. In contrast, the 5-trifluoromethyl analog (TAI) shifts selectivity toward SERT, functioning as a selective serotonin releasing agent (SSRA) [2]. The 2-difluoromethyl substitution introduces a hydrogen-bond donor and increases steric bulk directly at the ethylamine nitrogen attachment point. Based on the structure-activity relationship (SAR) established for 2-aminoindanes, this substitution is predicted to significantly reduce activity at DAT and NET while creating a distinct pharmacological fingerprint that differs from both the parent (2-AI) and the 5-substituted analog (TAI). However, direct transporter release data for 2-(difluoromethyl)-2,3-dihydro-1H-inden-2-amine have not yet been published.

Monoamine Transporter Selectivity CNS Pharmacology 2-Aminoindane

Metabolic Stability Advantage of the –CF₂H Group Over –CH₃ in Oxidative Metabolism

The gem-difluoromethylene motif has been demonstrated in multiple medicinal chemistry campaigns to improve metabolic stability compared to the corresponding methylene or methyl-substituted analogs. This class-level property is attributed to the increased bond dissociation energy of C–F bonds relative to C–H bonds, which retards cytochrome P450-mediated oxidative metabolism at the substituted position [1]. In the context of 2-substituted 2-aminoindanes, the –CF₂H group is expected to confer a longer metabolic half-life compared to the –CH₃ analog (2-amino-2-methylindane). However, direct comparative microsomal or hepatocyte stability data between these two specific compounds have not been published.

Metabolic Stability CYP450 Oxidative Metabolism Gem-Difluoro

Potential as a Scaffold for hDHODH and Other Enzyme Inhibitors: Patent-Mediated Evidence

A structurally related compound, containing a 2,3-dihydro-1H-indene core with substitution at the 2-position, was disclosed as a potent human dihydroorotate dehydrogenase (hDHODH) inhibitor with an IC₅₀ of 45 nM (US Patent 12,162,877 B2) [1]. The specific compound in the patent (CHEMBL4062046) is not identical to 2-(difluoromethyl)-2,3-dihydro-1H-inden-2-amine hydrochloride but shares the 2-aminoindane pharmacophore. Furthermore, the patent landscape demonstrates the commercial relevance of the 2-aminoindane scaffold, with multiple patent families exploring substituted 2-aminoindanes for oncology and CNS indications. While direct hDHODH inhibition data for 2-(difluoromethyl)-2,3-dihydro-1H-inden-2-amine itself is not available, this establishes the 2-aminoindane scaffold as a privileged pharmacophore for enzyme targets such as hDHODH.

hDHODH Enzyme Inhibition Oncology 2-Aminoindane Scaffold

Validated Application Scenarios for 2-(Difluoromethyl)-2,3-dihydro-1H-inden-2-amine Hydrochloride


Structure-Based Drug Design Exploring Hydrogen-Bond-Dependent Binding Pockets

Use 2-(difluoromethyl)-2,3-dihydro-1H-inden-2-amine hydrochloride as a fragment or lead scaffold in programs targeting binding sites with hydrogen-bond acceptor residues (e.g., backbone carbonyls, aspartate/glutamate side chains). The –CF₂H group's established capacity as a lipophilic hydrogen bond donor [1] allows it to engage in specific H-bond interactions that –CF₃ (TAI) or –CH₃ (2-methyl analog) cannot. This property is directly supported by quantitative H-bond acidity measurements from the Zafrani et al. (2017) study.

Selective CNS Target De-risking: Avoiding Monoamine Transporter Activity

For CNS programs where DAT/NET-mediated psychostimulant effects or SERT-mediated serotonergic activity must be avoided, this compound offers a predicted clean slate. Unlike 2-AI (potent NET/DAT releaser) [1] and TAI (SSRA) [2], the 2-CF₂H substitution is hypothesized—based on SAR trends—to abolish monoamine transporter activity, redirecting the pharmacophore toward novel CNS or peripheral targets.

Metabolic Soft-Spot Shielding in Pharmacokinetic Optimization

In lead series where rapid oxidative metabolism at the alpha-carbon to the amine is a liability, the –CF₂H group serves as a metabolically resistant replacement for a methyl or methylene group. The class-level evidence for gem-difluoro substitution retarding CYP450-mediated oxidation [1] supports the use of this compound to improve in vitro microsomal stability and extend in vivo half-life compared to the 2-methyl analog.

Enzyme Inhibitor Library Design for hDHODH and Related Dehydrogenases

Integrate this compound into a focused library for screening against hDHODH or dihydrofolate reductase (DHFR), building on the patent precedent of structurally related 2-aminoindane derivatives achieving IC₅₀ values of 45 nM against hDHODH [1]. The 2-aminoindane scaffold, when appropriately substituted at the 2-position, has demonstrated the ability to access this enzyme pocket, and the –CF₂H group provides both steric and electronic diversity absent from existing screening collections.

Quote Request

Request a Quote for 2-(difluoromethyl)-2,3-dihydro-1H-inden-2-aminehydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.